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Lifirafenib Compound Profile

Table 1: Biochemical profile of Lifirafenib

Target Kinase IC50 Value  Description / Significance

B-Raf (V600E) 23 nM [1] Potent inhibition of mutant BRAF kinase domain [3].
[2]

EGFR (Wild-type) 29 nM [1] Effective inhibition of wild-type EGFR [1].
[2]

EGFR 495 nM [1] Inhibition of a common EGFR double mutant associated with
(L858RI/T790M) [2] drug resistance [1].

Lifirafenib is a small molecule investigational drug that simultaneously targets key nodes in the MAPK
pathway [4]. Its ability to inhibit both RAF (particularly the oncogenic BRAF V600E) and EGFR prevents a
common resistance mechanism where EGFR-mediated feedback reactivation of the pathway occurs upon

BRAF inhibition alone [1] [2].
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In Vitro Protocol: Measuring ERK Phosphorylation
Inhibition in Cell Lines

This protocol outlines the steps to assess the efficacy of Lifirafenib in inhibiting EGF-induced ERK
phosphorylation in cancer cell lines, such as the A431 model [1] [2].

Materials and Reagents

e Cell Line: A431 cells (epidermoid carcinoma, high EGFR expression) [1] [2].

e Test Compound: Lifirafenib (BGB-283). Prepare a 10 mM stock solution in DMSO and subsequent
dilutions in culture medium [1].

e Stimulant: Recombinant Human EGF.

o Key Antibodies: Anti-phospho-EGFR (Tyr1068), Anti-phospho-ERK1/2 (Thr202/Tyr204), and
corresponding total protein antibodies.

o Lysis Buffer: Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase
inhibitors.

Cell Treatment and Stimulation

e Plate A431 cells in an appropriate culture dish and allow them to adhere overnight in standard growth
conditions.

¢ Pre-treatment: Serum-starve the cells (e.g., for 4-24 hours) to reduce basal signaling pathway
activity.

e Compound Treatment: Treat the serum-starved cells with a range of Lifirafenib concentrations
(e.g., 0 nM, 10 nM, 100 nM, 1 uM) or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours)
before stimulation [1] [2].

¢ Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a short duration (e.g., 10-15
minutes) to activate EGFR and the downstream MAPK pathway.

Sample Collection and Analysis

e Lysate Preparation: Immediately after stimulation, place the cells on ice, rinse with cold PBS, and
lyse them with ice-cold lysis buffer. Clarify the lysates by centrifugation.
e Western Blotting:
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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o Probe the membrane with the specified phospho-specific and total protein antibodies.
o Detect the signal using a chemiluminescence system. The inhibition of pEGFR (Tyr1068) and
pERK by Lifirafenib will be visible as a dose-dependent decrease in band intensity [1] [2].

The following diagram illustrates the experimental workflow and the molecular pathway being measured.
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In Vivo Protocol: Assessing ERK Inhibition & Efficacy
in Xenograft Models

This protocol describes the evaluation of Lifirafenib's ability to inhibit tumor growth and ERK

phosphorylation in mouse xenograft models, such as the BRAF V600E mutant WiDr colorectal cancer model

[1] [2].

Model Establishment and Dosing

o Xenograft Establishment: Subcutaneously implant WiDr tumor cells into immunocompromised mice
(e.g., nude mice). Allow tumors to establish to a predetermined volume (e.g., 100-200 mm3).

¢ Randomization and Dosing: Randomize tumor-bearing mice into groups receiving either vehicle
control or Lifirafenib (e.g., 5 mg/kg and 10 mg/kg, administered orally twice daily). A group treated
with a selective BRAF inhibitor like vemurafenib can be included for comparison [1] [2].

Tumor Growth and Pharmacodynamic Analysis

e Tumor Volume Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor
volume and track for regression or growth inhibition over the treatment course [1] [2].
o Tissue Collection for Biomarker Analysis:
o At the end of the study or at specified timepoints after the last dose, euthanize the animals and
collect tumor tissues.
o Snap-freeze a portion of each tumor in liquid nitrogen for protein analysis.
¢ Lysate Preparation and Western Blotting:
o Homogenize the frozen tumor tissues in lysis buffer.
o Perform Western blot analysis as described in the in vitro protocol to assess levels of pERK,
total ERK, pEGFR, and other pathway markers like DUSP6. Sustained inhibition of pERK and
pEGFR will be evident in Lifirafenib-treated groups compared to the control [1] [2].

Table 2: In vivo efficacy of Lifirafenib in BRAF V600E xenograft models
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Lifirafenib
Model Model Type & Key Feature Dose & Reported Outcome
Regimen
WiDr Colorectal cancer (BRAF 5 & 10 mg/kg, Dose-dependent tumor growth
V600E); shows EGFR feedback p.o., b.i.d. [1] [2] inhibition; >100% TGI and partial
upon BRAF inhibition [1] [2]. regressions at 10 mg/kg [1] [2].
HT29 Colorectal cancer (BRAF V600E) 5 mg/kg, p.o., Significant tumor growth inhibition (P
cell-line derived xenograft [2]. b.i.d. [2] <0.001) [2].
BCCO- Primary human colorectal tumor 5 & 10 mg/kg, 88% of mice showed tumor
028 (BRAF V600E) xenogratft [2]. p.o., b.i.d. [2] regression at 10 mg/kg; superior to

dabrafenib [2].

Interpretation and Significance

¢ Sustained Pathway Suppression: The key advantage of Lifirafenib over selective BRAF inhibitors
is its ability to provide sustained inhibition of the MAPK pathway by concurrently blocking EGFR,
thereby preventing a common feedback reactivation mechanism that leads to drug resistance [1] [2].

e Correlation with Efficacy: Effective inhibition of pERK, as measured in these protocols, is a strong
pharmacodynamic biomarker that correlates with the observed antitumor efficacy in vivo [1] [5].
Monitoring downstream targets like DUSP6 can provide further evidence of pathway shutdown [1] [2].

¢ Clinical Relevance: The robust activity in BRAF V600E mutant models, including patient-derived
xenografts, supports the ongoing clinical investigation of Lifirafenib for treating solid tumors [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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